

# Application Notes and Protocols for Studying Synaptic Plasticity with Ceperognastat

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## Compound of Interest

Compound Name: Ceperognastat

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## Introduction

**Ceperognastat** (also known as LY3372689) is a potent, orally available, and central nervous system (CNS)-penetrant inhibitor of O-GlcNAcase (OGA). OGA is the enzyme responsible for removing O-linked  $\beta$ -N-acetylglucosamine (O-GlcNAc) from serine and threonine residues of various proteins. The O-GlcNAcylation of proteins is a dynamic post-translational modification that plays a crucial role in a wide range of cellular processes, including neuronal signaling and synaptic plasticity.[1][2] By inhibiting OGA, **Ceperognastat** increases the overall levels of O-GlcNAcylated proteins in the brain.[1]

Initially developed as a potential therapeutic for Alzheimer's disease and other tauopathies by aiming to reduce the aggregation of hyperphosphorylated tau, **Ceperognastat**'s effects on cognitive function in clinical trials were disappointing.[3][4] However, its potent and specific mechanism of action makes it a valuable research tool for investigating the role of O-GlcNAc cycling in the fundamental processes of synaptic plasticity.

Recent preclinical studies have demonstrated that acute treatment with **Ceperognastat** can impair both short-term and long-term synaptic plasticity in the hippocampus.[5][6] These findings suggest that a dynamic and balanced O-GlcNAc cycle is critical for normal synaptic function. These application notes provide detailed protocols and data based on these studies to guide researchers in using **Ceperognastat** to explore the intricate relationship between O-GlcNAcylation and synaptic plasticity.

## Data Presentation

The following tables summarize the quantitative data from key experiments investigating the effects of **Ceperognastat** on synaptic plasticity and synaptic protein levels in mouse hippocampal slices.

Table 1: Effect of **Ceperognastat** on Long-Term Potentiation (LTP)

Treatment Group	Mean EPSP Slope (% of Baseline)	Statistical Significance (vs. DMSO)
DMSO (Control)	150 ± 10%	N/A
Ceperognastat (10 µM)	110 ± 8%	p = 0.0336

\*Data are represented as mean ± SEM. Data are inferred from qualitative descriptions and statistical significance reported in Meade et al., 2025.[\[6\]](#)[\[7\]](#)[\[8\]](#)

Table 2: Effect of **Ceperognastat** on Short-Term Synaptic Plasticity

Treatment Group	Paired-Pulse Facilitation (PPF) Ratio	Paired-Pulse Depression (PPD) Ratio
DMSO (Control)	> 1	< 1
Ceperognastat (10 µM)	Reduced compared to control	Reduced compared to control

\*Qualitative description based on findings from Meade et al., 2025.[\[6\]](#)[\[7\]](#)[\[8\]](#) Specific numerical ratios were not available in the searched literature.

Table 3: Effect of **Ceperognastat** on Synaptic Protein Levels

Treatment Group	PSD-95 Immunofluorescence Intensity (Arbitrary Units)	Synaptophysin 1 Immunofluorescence Intensity (Arbitrary Units)
DMSO (Control)	Baseline	Baseline
Ceperognastat (10 $\mu$ M)	Significantly Increased	Significantly Reduced

\*Qualitative description of significant changes as reported by Meade et al., 2025.[\[5\]](#)[\[9\]](#)

## Experimental Protocols

The following are detailed methodologies for key experiments to study the effects of **Ceperognastat** on synaptic plasticity.

### Protocol 1: Electrophysiological Analysis of Long-Term Potentiation (LTP) in Mouse Hippocampal Slices

Objective: To assess the effect of **Ceperognastat** on LTP at Schaffer collateral-CA1 synapses.

Materials:

- **Ceperognastat** (LY3372689)
- DMSO (vehicle control)
- Artificial cerebrospinal fluid (aCSF)
- Adult mouse brain slicer (vibratome)
- Electrophysiology rig with patch-clamp amplifier and data acquisition system
- Stimulating and recording electrodes

Procedure:

- Preparation of Hippocampal Slices:

- Anesthetize an adult mouse and perfuse transcardially with ice-cold, oxygenated aCSF.
- Rapidly dissect the brain and prepare 300- $\mu$ m thick coronal hippocampal slices using a vibratome in ice-cold, oxygenated aCSF.
- Allow slices to recover in oxygenated aCSF at 32-34°C for at least 1 hour before recording.
- Drug Application:
  - Transfer slices to a recording chamber continuously perfused with oxygenated aCSF.
  - For the experimental group, perfuse the slices with aCSF containing 10  $\mu$ M **Ceperognastat** for approximately 4 hours. For the control group, perfuse with aCSF containing an equivalent concentration of DMSO.
- Electrophysiological Recording:
  - Perform whole-cell patch-clamp recordings from CA1 pyramidal neurons.
  - Place a stimulating electrode in the Schaffer collateral pathway to evoke excitatory postsynaptic potentials (EPSPs).
  - Record baseline synaptic transmission for 10-20 minutes.
- LTP Induction:
  - Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz stimulation for 1 second, separated by 20 seconds).
- Data Analysis:
  - Monitor the EPSP slope for at least 60 minutes post-HFS.
  - Normalize the EPSP slope to the pre-HFS baseline.
  - Compare the degree of potentiation between the **Ceperognastat**-treated and control groups.

## Protocol 2: Analysis of Paired-Pulse Facilitation (PPF) and Depression (PPD)

Objective: To evaluate the effect of **Ceperognastat** on short-term presynaptic plasticity.

Procedure:

- Follow steps 1-3 of Protocol 1.
- PPF/PPD Protocol:
  - Deliver pairs of stimuli to the Schaffer collaterals at varying inter-stimulus intervals (e.g., 20, 50, 100, 200 ms).
  - Record the resulting paired-pulse responses.
- Data Analysis:
  - Calculate the paired-pulse ratio (PPR) as the amplitude of the second EPSP divided by the amplitude of the first EPSP.
  - A  $PPR > 1$  indicates PPF, while a  $PPR < 1$  indicates PPD.
  - Compare the PPRs at different inter-stimulus intervals between the **Ceperognastat**-treated and control groups.

## Protocol 3: Immunohistochemical Analysis of Synaptic Proteins

Objective: To determine the effect of **Ceperognastat** on the expression levels of presynaptic (Synaptophysin 1) and postsynaptic (PSD-95) proteins.

Materials:

- Hippocampal slices treated as in Protocol 1, step 2.
- Paraformaldehyde (PFA) for fixation.

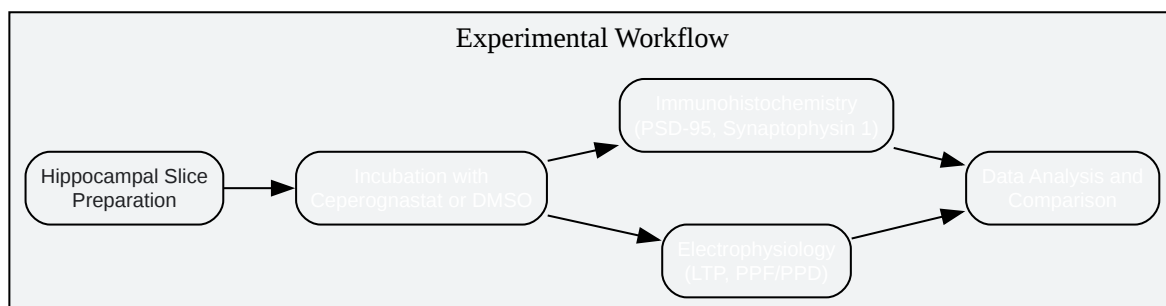
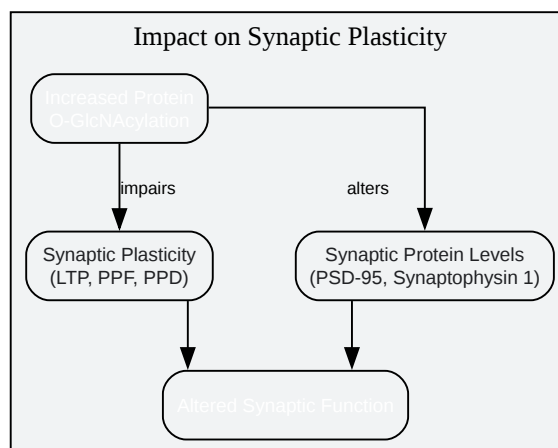
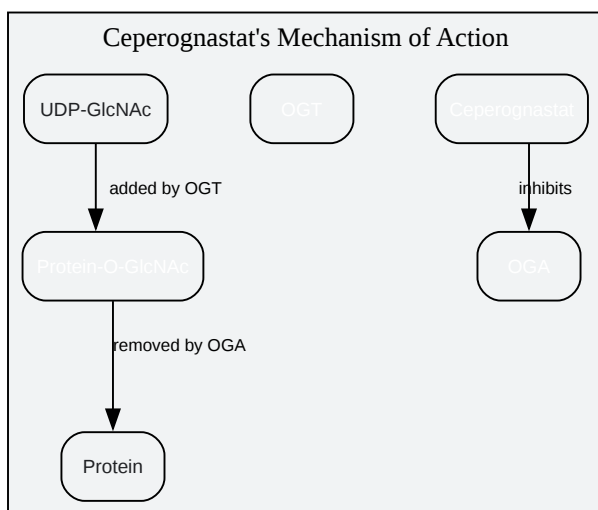
- Primary antibodies: anti-PSD-95 and anti-Synaptophysin 1.
- Fluorescently labeled secondary antibodies.
- Confocal microscope.

#### Procedure:

- Tissue Fixation and Sectioning:
  - Following the 4-hour incubation with **Ceperognastat** or DMSO, fix the hippocampal slices in 4% PFA.
  - Cryoprotect the slices in sucrose solution and section them on a cryostat.
- Immunostaining:
  - Permeabilize the sections and block non-specific binding sites.
  - Incubate the sections with primary antibodies against PSD-95 and Synaptophysin 1 overnight at 4°C.
  - Wash and incubate with appropriate fluorescently labeled secondary antibodies.
- Imaging and Analysis:
  - Acquire images of the CA1 region using a confocal microscope.
  - Quantify the immunofluorescence intensity of PSD-95 and Synaptophysin 1 puncta in the synaptic layers.
  - Compare the fluorescence intensities between the **Ceperognastat**-treated and control groups.

## Visualizations

## Signaling Pathways and Experimental Workflows



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